molecular formula C15H12ClF3N6 B2357061 5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380077-98-3

5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2357061
CAS No.: 2380077-98-3
M. Wt: 368.75
InChI Key: VCOKNGRIWJHIQV-UHFFFAOYSA-N
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Description

5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound with significant potential in various fields, notably chemistry and medicine. This compound is notable for its unique structural configuration, which integrates a piperazine ring and a pyridazine moiety, both functionalized with additional substituents that influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile typically begins with the chlorination of pyridine. The intermediate compound then undergoes nucleophilic substitution with a piperazine derivative, followed by coupling with a trifluoromethylpyridazine derivative under controlled conditions. Commonly employed reaction conditions include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reactions are usually carried out at elevated temperatures to facilitate the desired transformations.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimizations for scalability and efficiency. Continuous flow reactors and automated synthesis processes may be utilized to maintain consistency and improve yield. These methods ensure that the compound can be produced in large quantities while maintaining high purity standards required for its various applications.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : Given the presence of the chloro group, nucleophilic substitution reactions are prevalent

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction, affecting its pyridine and piperazine rings, altering the electronic properties and reactivity.

  • Cyclization Reactions: : Potentially forming new ring structures or modifying existing ones.

Common Reagents and Conditions

  • Nucleophiles: : Reagents like sodium azide or amines for substitution reactions.

  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Including lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

Depending on the reaction pathway, major products can include derivatives with altered side chains or modified core structures, enhancing or modifying the compound’s biological activity.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate, enabling the synthesis of various complex molecules through its reactive sites.

Biology and Medicine

  • Drug Development: : It's investigated for potential pharmacological activities, particularly as a ligand for various biological targets.

  • Biochemical Research: : Used to study enzyme interactions and inhibition mechanisms, providing insights into potential therapeutic uses.

Industry

  • Material Science: : Utilized in the development of new materials with specific electronic or magnetic properties.

Comparison with Similar Compounds

  • 5-Chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile: : Shares a similar core structure but differs in the functional groups attached to the piperazine ring, influencing its reactivity and biological activity.

  • 6-[4-(Pyridin-3-yl)piperazin-1-yl]pyridazine: : This compound lacks the chloro and cyano groups, resulting in distinct chemical properties and applications.

By understanding these structural nuances, the uniqueness of 5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile becomes evident, particularly in its versatility and potential in scientific research and industrial applications.

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Properties

IUPAC Name

5-chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N6/c16-11-7-10(8-20)9-21-14(11)25-5-3-24(4-6-25)13-2-1-12(22-23-13)15(17,18)19/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOKNGRIWJHIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=C(C=C(C=N3)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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